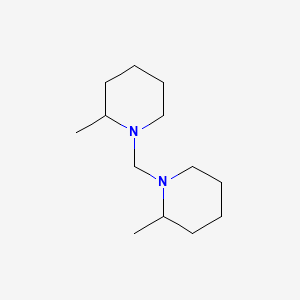

1,1'-Methylenebis(2-methylpiperidine)

CAS No.: 63963-55-3

Cat. No.: VC16997430

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63963-55-3 |

|---|---|

| Molecular Formula | C13H26N2 |

| Molecular Weight | 210.36 g/mol |

| IUPAC Name | 2-methyl-1-[(2-methylpiperidin-1-yl)methyl]piperidine |

| Standard InChI | InChI=1S/C13H26N2/c1-12-7-3-5-9-14(12)11-15-10-6-4-8-13(15)2/h12-13H,3-11H2,1-2H3 |

| Standard InChI Key | LDMRWZAGEZWQBV-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCCN1CN2CCCCC2C |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of two 2-methylpiperidine rings connected via a methylene (-CH₂-) bridge. Each piperidine ring is a six-membered cyclic amine with a methyl group at the 2-position. This configuration introduces steric hindrance and electronic effects that influence its reactivity. The methylene bridge allows for conformational flexibility, enabling interactions with diverse substrates .

The molecular geometry has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The -NMR spectrum typically shows signals for the methylene protons at δ 2.4–2.6 ppm and methyl groups at δ 1.0–1.2 ppm, while the -NMR confirms the presence of quaternary carbons adjacent to nitrogen atoms.

Physicochemical Properties

Key properties include:

-

Boiling Point: Estimated at 280–300°C (predicted via computational models).

-

Solubility: Miscible in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) but poorly soluble in water due to its hydrophobic methyl groups.

-

Basicity: The two tertiary amine groups confer strong basicity, with a predicted pKa of ~10.5 for the conjugate acid .

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves the condensation of 2-methylpiperidine with formaldehyde under acidic or basic conditions:

This reaction proceeds via a Mannich-like mechanism, where formaldehyde acts as the methylene donor. Yields exceeding 70% have been reported using reflux conditions in ethanol with catalytic hydrochloric acid .

Industrial-Scale Production

Industrial protocols optimize purity by employing continuous-flow reactors and inert atmospheres to prevent oxidation. Post-synthesis purification involves fractional distillation or recrystallization from ethyl acetate, achieving >98% purity .

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The tertiary amines participate in alkylation and acylation reactions. For example, treatment with alkyl halides yields quaternary ammonium salts, which are valuable as phase-transfer catalysts.

Coordination Chemistry

The compound’s nitrogen atoms can coordinate to metal ions, forming complexes with transition metals like Cu(II) and Fe(III). These complexes have been explored for catalytic applications, including oxidation reactions.

Applications in Pharmaceutical and Materials Science

Polymer Chemistry

The compound serves as a cross-linking agent in epoxy resins, enhancing thermal stability. Blends with bisphenol-A diglycidyl ether achieve glass transition temperatures () >150°C.

Comparative Analysis with Structural Analogs

1,1'-Methylenebis(4-methylpiperidine)

This analog substitutes methyl groups at the 4-position of the piperidine ring. The altered steric profile reduces nucleophilicity but improves solubility in nonpolar solvents .

N-Methyl-2-piperidone

A simpler derivative lacking the methylene bridge, this compound exhibits weaker basicity (pKa ~8.5) and is utilized as a solvent in peptide synthesis .

Recent Advances and Future Directions

Collateral Sensitivity in Multidrug Resistance (MDR)

Recent studies highlight the role of piperidine-derived Mannich bases in overcoming drug resistance. Compounds like NSC693872 exploit -glycoprotein (-gp)-mediated transport to selectively target MDR cancer cells .

Sustainable Synthesis

Emerging methodologies focus on solvent-free reactions and biocatalytic routes to reduce environmental impact. Enzymatic methylene transfer using formaldehyde lyases has shown promise in pilot-scale trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume